3,7,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
3,7,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the desired triazolopyrimidine ring system . Another method involves the use of dicationic molten salts as active catalysts, which can facilitate the one-pot synthesis of triazolopyrimidine derivatives with high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green solvents and recyclable catalysts is also a focus to ensure environmentally friendly production processes .
Chemical Reactions Analysis
Types of Reactions
3,7,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the triazolopyrimidine ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazolopyrimidines with different functional groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3,7,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and promote apoptosis in cancer cells. Additionally, it may interact with other molecular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
3,7,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-c]pyrimidine: Known for its potential as a kinase inhibitor and its use in medicinal chemistry.
1,2,4-Triazolo[4,3-a]pyrimidine: Exhibits diverse biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3,7,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C8H10N4/c1-5-6(2)9-4-12-7(3)10-11-8(5)12/h4H,1-3H3 |
InChI Key |
JWXXGEAXASXGPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN2C1=NN=C2C)C |
Origin of Product |
United States |
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